![molecular formula C12H11N3O B1417678 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220036-01-0](/img/structure/B1417678.png)
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of alkyl halides with sodium hydroxide and a phase transfer catalyst can afford 7-alkylated derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded certain derivatives .Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Properties
A study synthesized new pyrrolo[2,3-d]pyrimidine derivatives, including 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, which exhibited promising antimicrobial and antiviral activities, comparing favorably to Gentamicin and Ribavirin. This suggests potential use in treating diseases caused by microbes and viruses (Hilmy et al., 2021).
G Protein-Coupled Receptor 119 Agonists
Research identified 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as agonists for GPR119, a receptor involved in glucose homeostasis. This indicates a potential role in treating type 2 diabetes by influencing the enteroinsular axis and improving glycemic control (Katamreddy et al., 2012).
Crystal Structure Analysis
A study on the crystal structure of a related compound, 2-Ethoxy-3-(4-fluorophenyl)-4-oxo-5-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, detailed the angles and hydrogen bond formations, offering insights into the structural properties of similar compounds (He, Peng, & Li, 2007).
Antitubercular and Antimicrobial Activity
Novel chromeno[2,3-d]pyrimidine derivatives, synthesized from related compounds, showed pronounced antitubercular and antimicrobial activities. This suggests potential applications in treating tuberculosis and bacterial infections (Kamdar et al., 2011).
Antiparasitic Selectivity
Compounds derived from 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine demonstrated enhanced in vivo antiparasitic effects, suggesting potential for developing new antimalarial treatments (Southwick et al., 1974).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Certain pyrrolo[2,3-d]pyrimidine derivatives were identified as potent inhibitors of VEGFR-2, showing promise in antiangiogenic and antitumor therapies (Gangjee et al., 2010).
Propiedades
IUPAC Name |
2-phenyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-6-13-7-10(9)14-11(15-12)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGACZOWTBRIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



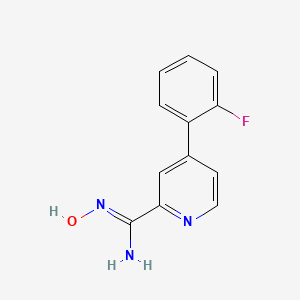
![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)
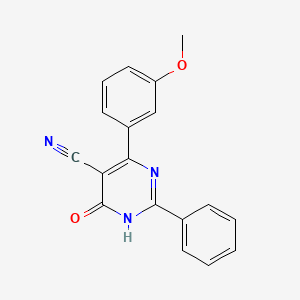
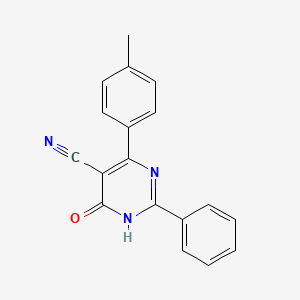
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)
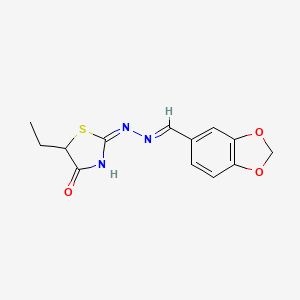
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)
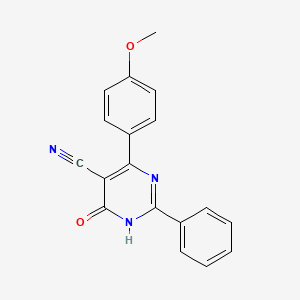
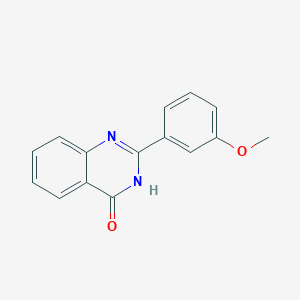
![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)
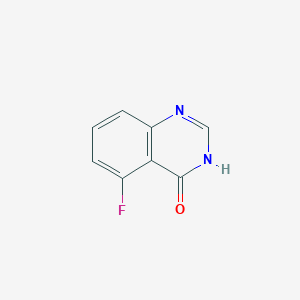
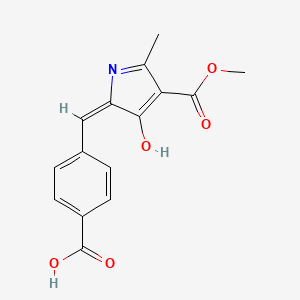
![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)